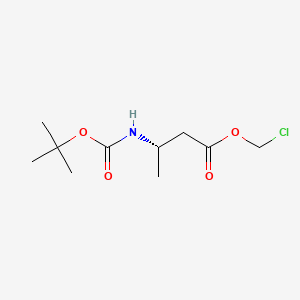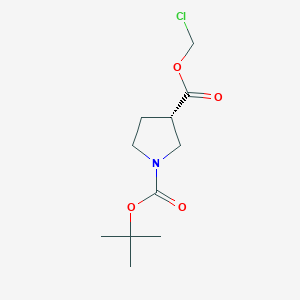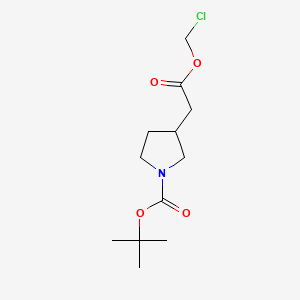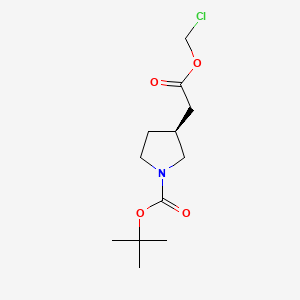
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolidine ring, a tert-butyl ester group, and a chloromethoxy substituent, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Chloromethoxy Group: The chloromethoxy group can be introduced via a nucleophilic substitution reaction using a chloromethyl ether and a suitable base.
Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the chloromethoxy group to a different substituent.
Substitution: The chloromethoxy group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.
Industry: It can be employed in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved can vary, but typically include interactions with key amino acid residues or cofactors within the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity and properties.
tert-Butyl 3-(2-(methoxymethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate: A similar compound with a methoxymethoxy group instead of a chloromethoxy group.
tert-Butyl 3-(2-(hydroxymethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate: A derivative with a hydroxymethoxy group, which may exhibit different reactivity and applications.
Uniqueness
(S)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWZMMBKLGOZGU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[8-(3-Fluorophenyl)-6-oxo-7,9-diazaspiro[4.5]dec-8-en-7-yl]acetic acid](/img/structure/B8052211.png)
![[(2-Methoxyanilino)-methylsulfanylmethylidene]-(2-methoxyphenyl)azanium;iodide](/img/structure/B8052220.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052244.png)
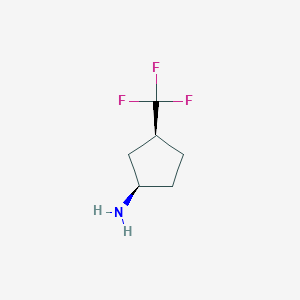

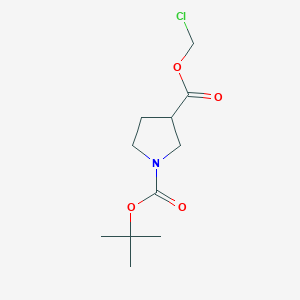
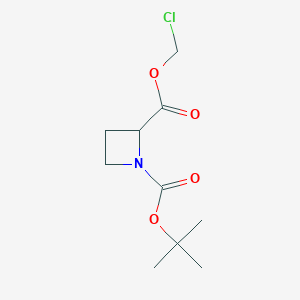
![tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B8052267.png)
![CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE](/img/structure/B8052278.png)
![Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8052281.png)
